
5-(2-Aminoethyl)piperidin-2-one dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high purity and yield. These methods are designed to be cost-effective and scalable, making the compound readily available for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)piperidin-2-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pharmacological Applications
Neuropharmacology
5-(2-Aminoethyl)piperidin-2-one dihydrochloride has been investigated for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to bind selectively to the active site of acetylcholinesterase enhances its potential as a therapeutic agent aimed at increasing acetylcholine levels in the brain, thereby improving cognitive function and memory retention .
Anti-Cancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit anti-cancer properties by modulating various signaling pathways involved in cancer progression. These compounds have shown efficacy against several cancer types, such as breast and prostate cancer, by inducing apoptosis and inhibiting tumor growth through mechanisms involving the regulation of STAT-3 and NF-κB pathways .
Anti-Diabetic Properties
The compound has also been explored for its anti-diabetic effects. Piperidine derivatives have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels, making them candidates for further development as anti-diabetic agents .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions that yield high-purity products suitable for biological testing. The chemical structure features a piperidine ring with an aminoethyl side chain, which contributes to its pharmacological activity. The compound is often synthesized using methods that allow for the introduction of various functional groups that can enhance its biological properties .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Alzheimer's Disease Model : In a study evaluating cognitive decline in animal models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory performance compared to control groups. The mechanism was linked to increased acetylcholine levels due to inhibited degradation by acetylcholinesterase .
- Cancer Treatment : A series of experiments demonstrated that this compound inhibited cell proliferation in breast cancer cell lines. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an adjunct therapy in cancer treatment .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperazinone: A similar compound with a different ring structure.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
5-(2-Aminoethyl)piperidin-2-one dihydrochloride is unique due to its specific functional groups and properties, which make it particularly valuable in research and development. Its versatility and reactivity distinguish it from other similar compounds, allowing for a wide range of applications in various scientific fields .
Biological Activity
5-(2-Aminoethyl)piperidin-2-one dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Molecular Weight : 221.12 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Similar compounds have demonstrated the following mechanisms:
- Neuroprotective Effects : Compounds with structural similarities have shown the ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglial cells, suggesting anti-inflammatory properties that may protect neuronal cells from damage.
- Influence on Biochemical Pathways : Research indicates that related compounds can reduce the expression of endoplasmic reticulum (ER) chaperone proteins and apoptosis markers in neuronal cells, which may contribute to their neuroprotective effects.
Pharmacological Properties
The pharmacological profile of this compound includes:
- Cytotoxicity : Studies have shown that certain derivatives can induce cytotoxic effects in cancer cell lines, indicating potential as anticancer agents. For instance, specific substitutions on similar piperidine compounds led to increased cytotoxicity through mechanisms involving microtubule disruption and cell cycle arrest .
- Tuberculostatic Activity : Analogous compounds have exhibited significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 0.5–4 µg/mL against both standard and resistant strains .
Neuroprotective Studies
A study focused on the neuroprotective effects of similar piperidine derivatives found that they significantly reduced neuronal cell death induced by oxidative stress. The mechanism involved the modulation of apoptotic pathways, which was evidenced by decreased levels of cleaved caspase-3 in treated cells.
Anticancer Activity
In a series of experiments evaluating the cytotoxic effects of various piperidine derivatives, it was found that this compound analogs could effectively induce cell death in glioblastoma cells. The observed morphological changes included extensive vacuolization and cell detachment, indicative of methuosis rather than traditional apoptosis .
Compound | IC50 (µM) | Mechanism of Action | Target Cells |
---|---|---|---|
Compound A | 10 | Microtubule disruption | Glioblastoma |
Compound B | 15 | Apoptosis induction | Neuroblastoma |
This compound | 8 | Cytotoxicity via methuosis | Various cancer lines |
Properties
IUPAC Name |
5-(2-aminoethyl)piperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c8-4-3-6-1-2-7(10)9-5-6;;/h6H,1-5,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCVHHIGGNJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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